![molecular formula C11H11N3 B1455971 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1350652-35-5](/img/structure/B1455971.png)
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Descripción general
Descripción
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C5H7N3. It has a molecular weight of 109.13 . This compound is a part of the pyrrolopyrazine family, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles were synthesized in 84%-95% yields by the condensation of aromatic aldehydes, malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one with no catalyst under ultrasound irradiation .Aplicaciones Científicas De Investigación
Medicine: Aurora Kinase Inhibition
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: derivatives have been identified as potent inhibitors of Aurora kinases . These enzymes play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. The optimization of these compounds has led to the development of potential anticancer agents with favorable kinase inhibition profiles.
Agriculture: Antifungal and Antibacterial Agent
In the agricultural sector, pyrazole derivatives, including the 1-Phenyl variant, have shown moderate antifungal and antibacterial activities . These properties are valuable for protecting crops from pathogenic fungi and bacteria, contributing to increased yield and food security.
Material Science: Heterocyclic Building Blocks
The compound serves as a versatile building block in material science due to its heterocyclic structure . It can be used to synthesize various complex molecules, potentially leading to the development of new materials with unique properties.
Environmental Science: Fungicide Development
Pyrazole derivatives have been targeted for the development of fungicides due to their activity against plant pathogenic fungi . This application is crucial for managing crop diseases and ensuring sustainable agricultural practices.
Analytical Chemistry: Synthesis of Analytical Reagents
In analytical chemistry, 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is used in the synthesis of reagents . These reagents are essential for various analytical procedures, including the identification and quantification of chemical substances.
Biochemistry: Pharmacological Research
This compound is involved in pharmacological research due to its presence in various bioactive molecules . It’s a part of ongoing studies to understand its interactions at the molecular level, which could lead to the discovery of new drugs.
Propiedades
IUPAC Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSJUWNDMCQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)

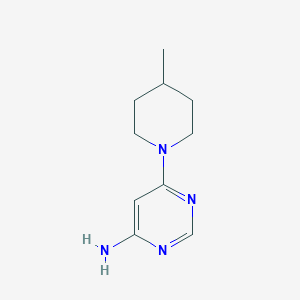
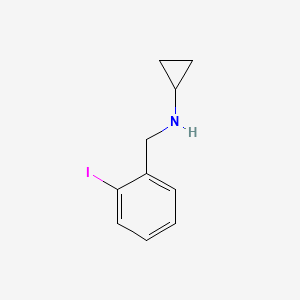
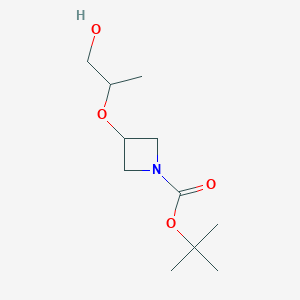
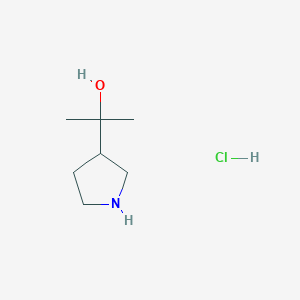
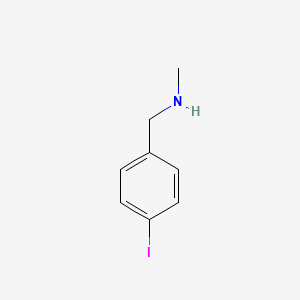

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)



![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)